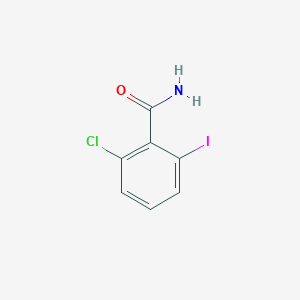
2-Chloro-6-iodobenzamide
Vue d'ensemble
Description
2-Chloro-6-iodobenzamide is a chemical compound with the molecular formula C7H5ClINO . It has a molecular weight of 281.48 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-iodobenzamide consists of a benzene ring with an amide group (CONH2) and two halogens (chlorine and iodine) attached to it . The InChI code for the compound is 1S/C7H5ClINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) .Physical And Chemical Properties Analysis
2-Chloro-6-iodobenzamide is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Copper-Catalyzed Synthesis
Copper-catalyzed tandem reactions of 2-iodobenzamides have demonstrated efficient methodologies for synthesizing complex compounds, offering insights into potential applications of 2-chloro-6-iodobenzamide in organic synthesis. For instance, the copper-catalyzed tandem reaction between 2-iodobenzamides and sodium azide provides an efficient method for synthesizing [1,2,3]triazolo[1,5-a][1,4]benzodiazepin-6(5H)-ones, suggesting a similar approach could be employed with 2-chloro-6-iodobenzamide for synthesizing related compounds (Wan-li Chen et al., 2015).
Crystal Engineering
The study of crystal engineering utilizing hydrogen and halogen bonds highlights the relevance of halogenated benzamides in designing novel crystal structures. Research demonstrates how molecular tapes mediated via hydrogen and halogen interactions can be used in crystal design, suggesting 2-chloro-6-iodobenzamide could play a role in developing materials with specific crystal properties (B. K. Saha et al., 2005).
Intramolecular Cyclization
Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has been shown to be an efficient synthesis method for 3-acyl isoindolin-1-ones, which could potentially apply to 2-chloro-6-iodobenzamide for synthesizing similarly structured organic compounds (Wan-li Chen et al., 2013).
Oxidation Catalyst
A 2-iodobenzamide has been developed as a catalyst for the oxidation of alcohols at room temperature, indicating the potential for 2-chloro-6-iodobenzamide to serve as a catalyst in similar oxidation reactions, offering an efficient pathway to convert alcohols into their corresponding carbonyl compounds with excellent yields (T. Yakura et al., 2014).
Radioiodination for Imaging
The synthesis and optimization of a new benzamide derivative for malignant melanoma imaging demonstrates the significance of iodobenzamides in developing diagnostic tools. This research provides a foundation for exploring 2-chloro-6-iodobenzamide in the synthesis of analogues aimed at targeting specific diseases for imaging purposes (S. Kandil et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSMVPXUCURIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodobenzamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2777233.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2777234.png)


![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2777242.png)
![(E)-1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-4-styrylpyridin-1-ium bromide](/img/structure/B2777243.png)

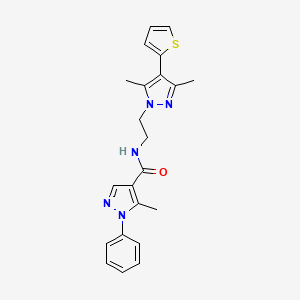
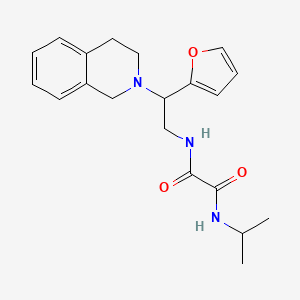
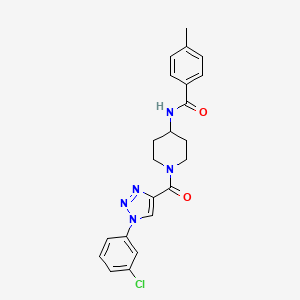
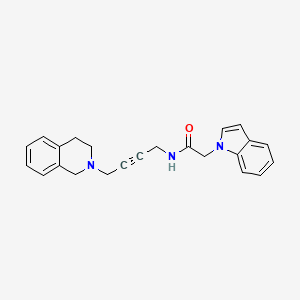
![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)
